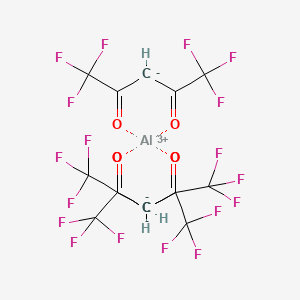
Aluminumhexafluoro-2,4-pentanedionat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aluminum hexafluoro-2,4-pentanedionat: is an organometallic compound with the chemical formula C15H3AlF18O6 and a molecular weight of 648.13 g/mol . It is a white to off-white crystalline solid that is sensitive to moisture . This compound is primarily used in metal-organic chemical vapor deposition (MOCVD) processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aluminum hexafluoro-2,4-pentanedionat can be synthesized by reacting aluminum fluoride with 2,4-pentanedione in an organic solvent such as toluene . The reaction must be carried out under anhydrous conditions to avoid moisture, which can affect the purity and yield of the product .
Industrial Production Methods: The industrial production of aluminum hexafluoro-2,4-pentanedionat follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high purity and yield. The product is typically purified by recrystallization or sublimation .
Chemical Reactions Analysis
Types of Reactions: Aluminum hexafluoro-2,4-pentanedionat undergoes various chemical reactions, including:
Substitution: The compound can participate in substitution reactions where the hexafluoro-2,4-pentanedionat ligands are replaced by other ligands.
Common Reagents and Conditions:
Oxidizing Agents: Specific oxidizing agents can be used to oxidize aluminum hexafluoro-2,4-pentanedionat.
Substitution Reagents: Various ligands can be used to replace the hexafluoro-2,4-pentanedionat ligands under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield new organometallic compounds with different ligands .
Scientific Research Applications
Chemistry: Aluminum hexafluoro-2,4-pentanedionat is widely used in MOCVD processes to deposit thin films of aluminum-containing materials on substrates . These thin films are essential in the semiconductor industry for manufacturing electronic devices .
Biology and Medicine: While its primary applications are in chemistry and industry, aluminum hexafluoro-2,4-pentanedionat is also used in research settings to study the properties and behaviors of organometallic compounds .
Industry: In addition to its use in the semiconductor industry, aluminum hexafluoro-2,4-pentanedionat is employed in the production of advanced materials and coatings .
Mechanism of Action
The mechanism by which aluminum hexafluoro-2,4-pentanedionat exerts its effects is primarily through its role as a precursor in MOCVD processes. During MOCVD, the compound decomposes at high temperatures to deposit aluminum-containing films on substrates . The molecular targets and pathways involved in this process are related to the thermal decomposition and subsequent deposition of the material .
Comparison with Similar Compounds
- Aluminum acetylacetonate
- Aluminum trifluoroacetylacetonate
- Aluminum phenoxide
- Aluminum diisopropyldithiocarbamate
Uniqueness: Aluminum hexafluoro-2,4-pentanedionat is unique due to its high fluorine content, which imparts specific properties such as high volatility and stability under MOCVD conditions . This makes it particularly suitable for applications in the semiconductor industry where precise control over film deposition is required .
Properties
Molecular Formula |
C15H3AlF18O6 |
|---|---|
Molecular Weight |
648.13 g/mol |
IUPAC Name |
aluminum;1,1,1,5,5,5-hexafluoropentane-2,4-dione |
InChI |
InChI=1S/3C5HF6O2.Al/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1H;/q3*-1;+3 |
InChI Key |
SINRSQHVMMWHSI-UHFFFAOYSA-N |
Canonical SMILES |
[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[CH-](C(=O)C(F)(F)F)C(=O)C(F)(F)F.[Al+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



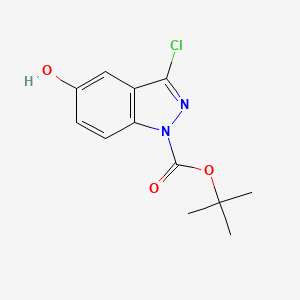

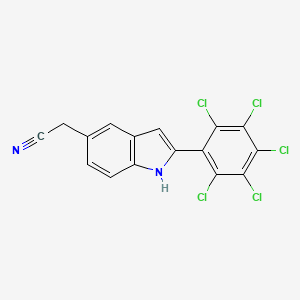
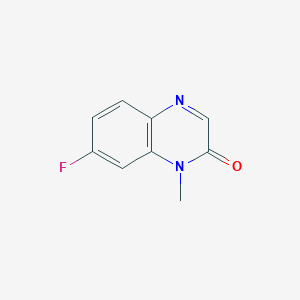
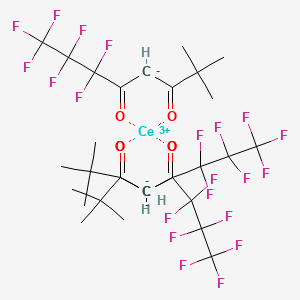
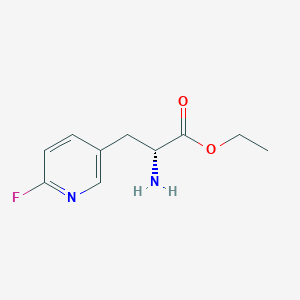
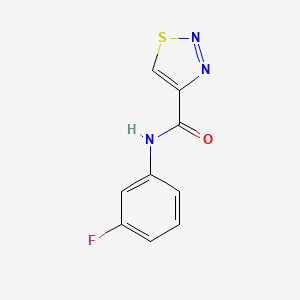
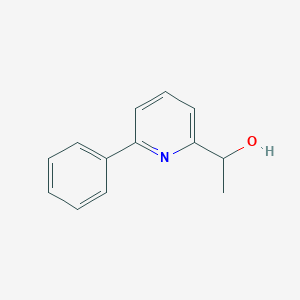
![ethyl (1R,3S)-3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B13122380.png)
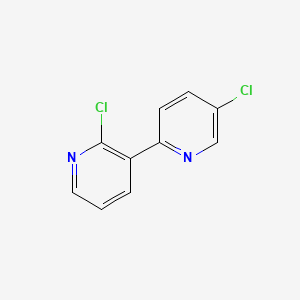
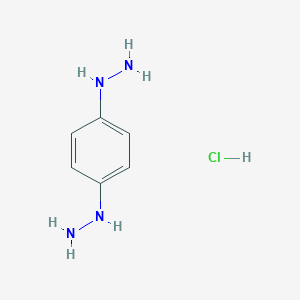
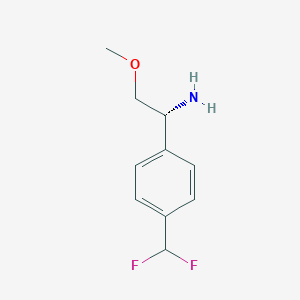
![N-((trans-4-(5-Chloro-[3,4'-bipyridin]-2-yl)cyclohexyl)methyl)-5-methoxythiophene-2-carboxamide](/img/structure/B13122428.png)
